molecular formula C16H19NO2 B2619553 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxypropan-1-one CAS No. 1796947-55-1

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxypropan-1-one

Cat. No. B2619553
CAS RN: 1796947-55-1
M. Wt: 257.333
InChI Key: DPVDHAXHVGCNSP-UHFFFAOYSA-N
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Description

The compound “1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxypropan-1-one” appears to contain an 8-azabicyclo[3.2.1]octane core, which is a structural feature found in many biologically active compounds . This bicyclic structure is a key component of tropane alkaloids, a class of compounds that includes well-known drugs such as atropine and cocaine .


Synthesis Analysis

The synthesis of compounds containing an 8-azabicyclo[3.2.1]octane core has been a subject of research interest . Many approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane core is a bicyclic structure with a nitrogen atom at one of the bridgeheads . The stereochemistry at the bridgehead positions (the 1R,5S configuration in this case) can significantly influence the compound’s biological activity .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Asymmetric 1,3-Dipolar Cycloadditions

The compound has been used in asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .

Monoamine Neurotransmitter Re-uptake Inhibitors

The compound has been found useful as monoamine neurotransmitter re-uptake inhibitors . This application is particularly relevant in the field of neuroscience and could have implications for the treatment of various neurological disorders.

Drug Discovery

The 2-Azabicyclo [3.2.1]octane scaffold, which is similar to the 8-azabicyclo[3.2.1]octane scaffold, has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .

NAAA Inhibitor

The compound has been studied as a NAAA inhibitor, playing an important role in the therapy of pain, anti-inflammatory effects, and application of other diseases .

Synthetic Methodology in OBC

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12(19-15-8-3-2-4-9-15)16(18)17-13-6-5-7-14(17)11-10-13/h2-6,8-9,12-14H,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVDHAXHVGCNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1C=CC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxypropan-1-one

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